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Compound of Interest

Compound Name: 3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948

An In-depth Technical Guide to the Structural Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid

Introduction

3,4,5-Tris(benzyloxy)benzoic acid, with the chemical formula C2sH240s, is a key organic
compound utilized extensively in the synthesis of dendrimers, functional polymers, and
complex molecular architectures.[1][2] Its structure, featuring a central benzoic acid core
flanked by three bulky benzyloxy groups, imparts unique properties that are valuable in
materials science and drug development. This guide provides a comprehensive technical
overview of its structural analysis, detailing the spectroscopic characteristics and experimental
protocols relevant to researchers and scientists in the field.

Molecular Structure and Physicochemical
Properties

The foundational structure consists of a benzoic acid molecule where the hydroxyl groups at
positions 3, 4, and 5 are protected by benzyl groups. This substitution pattern is crucial to its
application as a building block in larger molecular assemblies.

Caption: 2D representation of the 3,4,5-Tris(benzyloxy)benzoic Acid molecule.

A summary of its key physicochemical properties is presented below.
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Property Value

Molecular Formula C28H2405][3]

Molar Mass 440.49 g/mol [3]

IUPAC Name 3,4,5-tris(phenylmethoxy)benzoic acid[1]
CAS Number 1486-48-2[1]

Appearance White to yellow powder or crystals

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure and purity of 3,4,5-
Tris(benzyloxy)benzoic Acid. The following tables summarize the expected data from key
analytical techniques.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
chemical environment of hydrogen atoms in the molecule. The data presented is based on
analogous structures, such as benzyloxylated benzamides.[2]

Chemical Shift (8) ppm Multiplicity Assighment
~12.0-13.0 Singlet (broad) 1H, Carboxylic Acid (-COOH)
] 15H, Aromatic Protons (3 x -
~7.20 - 7.50 Multiplet
CeHs)
. 2H, Aromatic Protons (Core
~7.10 Singlet )
Benzene Ring)
) 6H, Methylene Protons (3 x -
~5.10 Singlet

OCHz2-)

3C NMR Spectroscopy
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Carbon-13 NMR provides information on the carbon skeleton of the molecule. The expected

chemical shifts are based on published data for closely related derivatives.[2]

Chemical Shift (6) ppm

Assignment

~167.0 Carbonyl Carbon (-COOH)

~152.9 Aromatic Carbon (C-4, attached to -OCH2)

~141.5 Aromatic Carbon (C-3/C-5, attached to -OCHz)

~136.7 Aromatic Carbon (ipso-, Benzyl Rings)

128.0 - 128.7 Aromatic Carbons (ortho-, meta-, para-, Benzyl
Rings)

~129.0 Aromatic Carbon (C-1, attached to -COOH)

~107.0 Aromatic Carbon (C-2/C-6)

~71.0-75.0 Methylene Carbons (3 x -OCHz-)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The

characteristic absorption bands for benzoic acid derivatives are well-established.[4][5]

Wavenumber (cm~?)

Vibration Type

Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid

3100 - 3000 C-H Stretch Aromatic

1700 - 1680 C=0 Stretch Carboxylic Acid

1600, 1450 C=C Stretch Aromatic Ring

1320 - 1210 C-O Stretch Ether & Carboxylic Acid
~920 (broad) O-H Bend Carboxylic Acid Dimer

Experimental Protocols
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Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

A common and effective method for synthesizing the target compound is through the
benzylation of a gallic acid ester followed by saponification.

Add K2COs3 Add NaOH/EtOH Recrystallize from . e
i Reflux for 12-2 Methyl 3.4,5- B ' Reiio for 460 w Filter Precipitate EhanoINator Pure 3,4,5-Tris(benzyloxy)benzoic Aci

Click to download full resolution via product page
Caption: General workflow for the synthesis and purification of the title compound.
Methodology:

e Benzylation: To a solution of methyl gallate (1 equivalent) in dry acetone, add anhydrous
potassium carbonate (K2COs, 5 equivalents). Stir the suspension vigorously.

e Add benzyl chloride (4 equivalents) dropwise to the mixture.

» Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction
progress by Thin-Layer Chromatography (TLC).

» After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate
under reduced pressure to obtain the crude ester intermediate.

» Saponification: Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in ethanol. Add an
agueous solution of sodium hydroxide (NaOH, 5 equivalents).

» Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
o Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

 Acidification and Isolation: Dilute the residue with water and acidify to a pH of ~2 using 1M
hydrochloric acid (HCI). A white precipitate will form.

o Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry in
a vacuum oven.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield the pure acid.

Protocols for Spectroscopic Analysis

NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

e Process the data by applying Fourier transformation, phase correction, and baseline
correction. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy:

Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance
(ATR).

For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a
transparent pellet.

For ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Record the spectrum, typically over a range of 4000-400 cm~1.

Structural Analysis Workflow

The comprehensive structural analysis of 3,4,5-Tris(benzyloxy)benzoic Acid relies on the
integration of data from multiple analytical techniques. Each method provides a unique piece of
the structural puzzle.
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Caption: Interrelation of analytical techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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